molecular formula C13H9ClN4O2S B2485269 6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide CAS No. 941966-54-7

6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide

Cat. No. B2485269
CAS RN: 941966-54-7
M. Wt: 320.75
InChI Key: ANYLQTOPAWIOAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidinones and related derivatives typically involves cyclisation of nicotinamides or interaction with other chemical agents. For example, the thermal cyclisation of 2-chloro-N-(R-2-pyridinyl)nicotinamides can lead to the formation of dipyrido[1,2-a:3′,2′-e]pyrimidin-11-ium chlorides, reflecting both steric and electronic effects (Fernandes et al., 2006). Additionally, compounds with the thiazolo[3,2-a]pyrimidin-5-one structure have been synthesized and evaluated for their anticancer activity, further illustrating the diverse potential of this chemical scaffold (Gaonkar et al., 2018).

Molecular Structure Analysis

The molecular structure of derivatives similar to 6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide has been elucidated through various techniques, including NMR spectroscopy and X-ray crystallography. These studies reveal detailed insights into the arrangement of atoms within the molecule and its electronic structure, essential for understanding its chemical reactivity and properties (Janardhan et al., 2014).

Chemical Reactions and Properties

The chemical reactions and properties of thiazolo[3,2-a]pyrimidinones derivatives are influenced by their molecular structure. These compounds participate in various chemical reactions, leading to the formation of new chemical entities with potential biological activities. For instance, the reaction of 6-methyl-2-thiouracil with 1-acyl-2-bromoacetylenes has been used to synthesize 3-acyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ones, showcasing the compound's versatility in organic synthesis (Elokhina et al., 1996).

Scientific Research Applications

Anticancer Activity

  • Gaonkar et al. (2018) synthesized a series of compounds related to 6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide, showing significant anticancer activity against human breast and lung cancer cell lines, with detailed studies on their interaction with bovine serum albumin (Gaonkar et al., 2018).

Synthesis and Chemical Properties

  • Djekou et al. (2006) explored the efficient synthesis of thiazolopyrimidinones, including compounds structurally related to this compound, under microwave irradiation, highlighting a potential route for the preparation of bioactive compounds (Djekou et al., 2006).

Antimicrobial Activity

  • Patel and Shaikh (2010) synthesized compounds related to this compound, demonstrating notable in vitro antimicrobial properties against various bacterial and fungal species (Patel & Shaikh, 2010).

  • Gein et al. (2015) also synthesized similar compounds with demonstrated antimicrobial activity, further contributing to the potential therapeutic applications of this chemical class (Gein et al., 2015).

Growth Stimulant Properties

  • Pivazyan et al. (2017) reported on derivatives of this compound exhibiting growth stimulant properties, offering insights into potential agricultural applications (Pivazyan et al., 2017).

Future Directions

Thiazolopyrimidines, including “6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide”, exhibit a broad spectrum of pharmacological activity , which stimulates studies of the synthesis of new compounds of this series, including potentially biologically active ones . Future research may focus on the effect of substituents in the aromatic ring of the aldehyde component on the reaction course .

properties

IUPAC Name

6-chloro-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O2S/c1-7-10(12(20)18-4-5-21-13(18)16-7)17-11(19)8-2-3-9(14)15-6-8/h2-6H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYLQTOPAWIOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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